molecular formula C10H12ClNO2 B13941107 tert-Butyl 4-chloronicotinate

tert-Butyl 4-chloronicotinate

Cat. No.: B13941107
M. Wt: 213.66 g/mol
InChI Key: SSLYHFRYFARUHG-UHFFFAOYSA-N
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Description

tert-Butyl 4-chloronicotinate: is an organic compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a chlorine atom, and the carboxylic acid group is esterified with a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4-chloronicotinate can be synthesized through a Pd-catalyzed amidation reaction. The process involves the reaction of tert-butyl 2-chloronicotinate with primary amides in the presence of a weak base such as cesium carbonate or potassium carbonate at temperatures ranging from 40 to 50°C. The ligand used in this reaction is 1,1′-bis(dicyclohexylphosphino)ferrocene .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-chloronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can undergo oxidation to form corresponding oxides.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Products include azido or thiocyanato derivatives.

    Reduction: Reduced forms of the compound.

    Oxidation: Oxidized derivatives of the compound.

Scientific Research Applications

tert-Butyl 4-chloronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-chloronicotinate involves its role as a directing group in catalytic reactions. The C3-ester substituent of the pyridine ring in the compound facilitates Zn-chelation , which activates the amide group for subsequent reactions. The Zn-coordinated alcohol is further activated as a nucleophile by hydrogen bonding with the acetate ligand of the catalyst .

Comparison with Similar Compounds

  • tert-Butyl nicotinate
  • tert-Butyl 2-chloronicotinate
  • tert-Butyl 3-chloronicotinate

Comparison: tert-Butyl 4-chloronicotinate is unique due to the position of the chlorine atom on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in specific catalytic processes and synthetic applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

tert-butyl 4-chloropyridine-3-carboxylate

InChI

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-6-12-5-4-8(7)11/h4-6H,1-3H3

InChI Key

SSLYHFRYFARUHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CN=C1)Cl

Origin of Product

United States

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